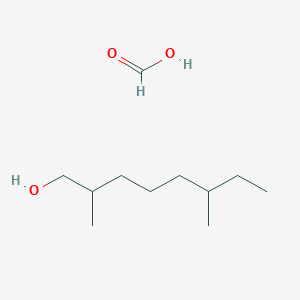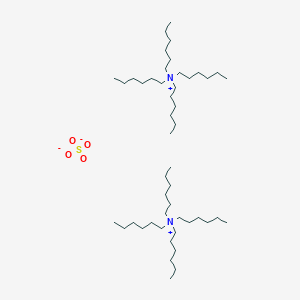
Bis(N,N,N-trihexylhexan-1-aminium) sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(N,N,N-trihexylhexan-1-aminium) sulfate: is a chemical compound known for its unique properties and applications in various fields. It is a quaternary ammonium compound with a sulfate counterion, which contributes to its stability and reactivity. This compound is often used in scientific research and industrial applications due to its surfactant properties and ability to form stable complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(N,N,N-trihexylhexan-1-aminium) sulfate typically involves the quaternization of hexylamine derivatives with hexyl halides, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Organic solvents such as dichloromethane or ethanol are commonly used.
Catalysts: Phase transfer catalysts can be employed to enhance the reaction rate.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: Bis(N,N,N-trihexylhexan-1-aminium) sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: Nucleophilic substitution reactions are common, where the sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various quaternary ammonium salts.
Aplicaciones Científicas De Investigación
Chemistry: Bis(N,N,N-trihexylhexan-1-aminium) sulfate is used as a surfactant in chemical reactions to enhance solubility and reactivity of hydrophobic compounds. It is also employed in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study cell membrane interactions due to its amphiphilic nature. It can disrupt lipid bilayers, making it useful in membrane protein studies.
Industry: In industrial applications, this compound is used in the production of detergents, emulsifiers, and corrosion inhibitors. Its ability to form stable emulsions makes it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Bis(N,N,N-trihexylhexan-1-aminium) sulfate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic structure allows it to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-bound proteins. This disruption can lead to changes in cell permeability and signaling pathways.
Comparación Con Compuestos Similares
Hexamethylene-1,6-bis(N-dodecyl-N,N-dimethylammonium bromide): Another quaternary ammonium compound with similar surfactant properties.
Tetrahexylammonium hydrogen sulfate: A related compound with a different counterion but similar applications.
Uniqueness: Bis(N,N,N-trihexylhexan-1-aminium) sulfate stands out due to its specific chain length and sulfate counterion, which provide unique solubility and reactivity characteristics. Its ability to form stable complexes and emulsions makes it particularly valuable in both research and industrial applications.
Propiedades
Número CAS |
111951-07-6 |
|---|---|
Fórmula molecular |
C48H104N2O4S |
Peso molecular |
805.4 g/mol |
Nombre IUPAC |
tetrahexylazanium;sulfate |
InChI |
InChI=1S/2C24H52N.H2O4S/c2*1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h2*5-24H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
KMXYYFRWQNNPDG-UHFFFAOYSA-L |
SMILES canónico |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


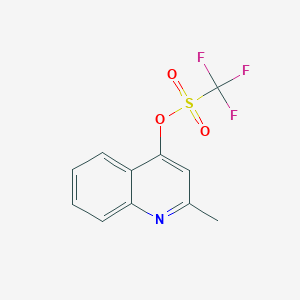
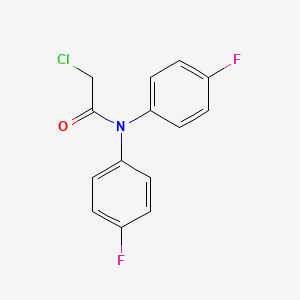
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
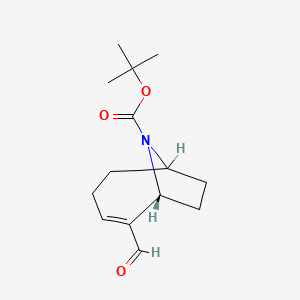
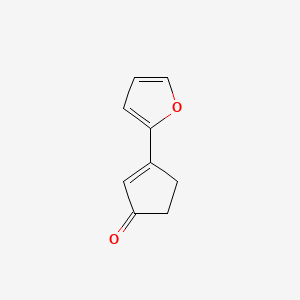
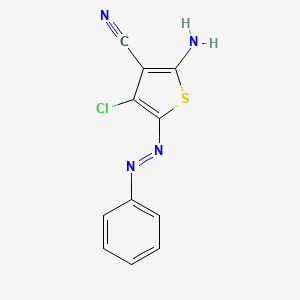
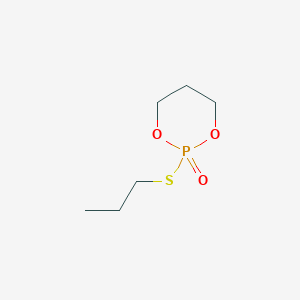
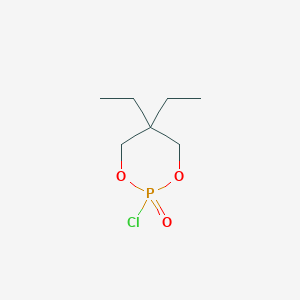
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
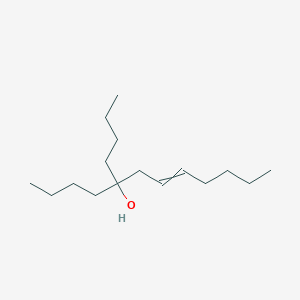
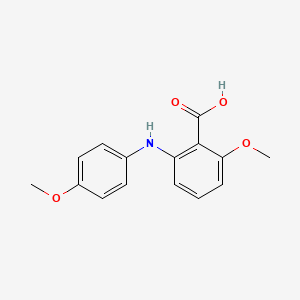
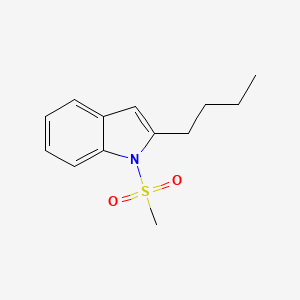
![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)
